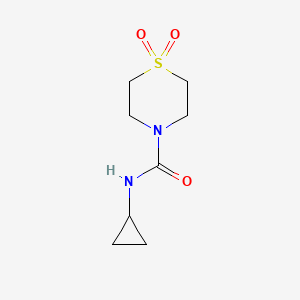
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one, also known as MQPA, is a synthetic organic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one exerts its inhibitory effects on enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity. The exact mechanism of action of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one on cancer cells is not fully understood, but it is believed to involve the induction of apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been found to exhibit various biochemical and physiological effects. It has been found to inhibit blood coagulation and fibrinolysis, leading to anticoagulant effects. It has also been found to exhibit cytotoxic effects on cancer cells, leading to potential anticancer effects. However, the exact biochemical and physiological effects of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one on various biological systems are not fully understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been extensively studied, making it a well-characterized compound. However, there are also limitations to its use in lab experiments. Its inhibitory effects on enzymes can lead to unwanted effects on biological systems, making it necessary to carefully control the concentration and exposure time of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one in experiments.
Direcciones Futuras
There are several future directions for the research on 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one. One potential application is the development of anticoagulant drugs. 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been found to exhibit potent inhibitory effects on various enzymes involved in blood coagulation and fibrinolysis, making it a potential candidate for the development of anticoagulant drugs. Another potential application is the development of anticancer drugs. 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. Further research is needed to fully understand the mechanism of action of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one on various biological systems and to explore its potential applications in scientific research.
Métodos De Síntesis
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one can be synthesized through a multistep process involving the reaction of 4-chloroquinoline with morpholine and subsequent reaction with 3-aminopropiophenone. The final product is obtained through purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on various enzymes such as thrombin, trypsin, and factor Xa. These enzymes play a crucial role in blood coagulation and fibrinolysis, making 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one a potential candidate for the development of anticoagulant drugs. 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has also been studied for its potential applications in cancer research. It has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(19-9-11-21-12-10-19)6-8-18-15-5-7-17-14-4-2-1-3-13(14)15/h1-5,7H,6,8-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKKLZCUQHHCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)

![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)


![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)

![4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B6647454.png)
![2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid](/img/structure/B6647466.png)
![2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole](/img/structure/B6647468.png)
![N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B6647496.png)
![4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647512.png)
![1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea](/img/structure/B6647515.png)
